Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H14ClN3O3 and a molecular weight of 319.74 g/mol This compound features a benzyl ester group attached to an azetidine ring, which is further substituted with a 3-chloropyrazin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chloropyrazin-2-yloxy group: This step involves the reaction of the azetidine intermediate with 3-chloropyrazine-2-ol in the presence of a suitable base and solvent.
Esterification: The final step involves the esterification of the azetidine carboxylic acid with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the azetidine ring or the pyrazine moiety under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced azetidine or pyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may find applications in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure.
Pyrazine derivatives: Compounds such as 2-chloropyrazine and 3,6-dichloropyrazine are structurally related to the pyrazine moiety in Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate.
Uniqueness: this compound is unique due to the combination of the azetidine ring and the 3-chloropyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
benzyl 3-(3-chloropyrazin-2-yl)oxyazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-13-14(18-7-6-17-13)22-12-8-19(9-12)15(20)21-10-11-4-2-1-3-5-11/h1-7,12H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLAXAGZSJIDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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